N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide
Description
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazo-thiazole core
Properties
IUPAC Name |
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-8-5-18-12(10(3)15-14(18)21-8)6-17(4)13(19)11-7-20-16-9(11)2/h5,7H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQUZYGGSCZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)CN(C)C(=O)C3=CSN=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-thiazole core, followed by the introduction of the methyl and carboxamide groups. Common reagents used in these reactions include dimethylamine, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-Methylamine
- (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-Methylmethanamine Hydrochloride
Uniqueness
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,3-dimethyl-1,2-thiazole-4-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its imidazo-thiazole core and the presence of both methyl and carboxamide groups make it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
